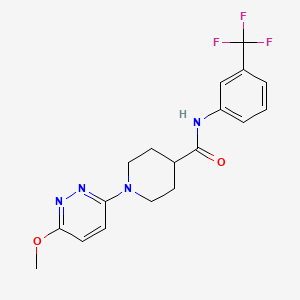
N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure combining a benzimidazole ring with a pyridine carboxamide moiety, which contributes to its distinctive chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Cyclopropyl Substitution:
Pyridine Carboxamide Attachment: The final step involves coupling the benzimidazole derivative with pyridine-3-carboxylic acid or its activated form (such as an acid chloride) under basic conditions to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in various assays due to its potential antimicrobial, antifungal, and antiviral activities. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, derivatives of benzimidazoles are known for their therapeutic potential. This compound could be explored for its potential as an anti-inflammatory, anticancer, or antiviral agent, given the known activities of related compounds.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. The pyridine carboxamide moiety may enhance binding affinity and specificity, leading to more potent biological effects. Pathways involved could include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Pyridine Carboxamides: Compounds with similar structures but different substituents on the pyridine ring.
Cyclopropyl Derivatives: Compounds featuring the cyclopropyl group, known for their unique chemical properties.
Uniqueness
N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide stands out due to the combination of the benzimidazole and pyridine carboxamide moieties, which confer unique chemical and biological properties
特性
分子式 |
C16H14N4O |
|---|---|
分子量 |
278.31 g/mol |
IUPAC名 |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H14N4O/c21-16(11-2-1-7-17-9-11)18-12-5-6-13-14(8-12)20-15(19-13)10-3-4-10/h1-2,5-10H,3-4H2,(H,18,21)(H,19,20) |
InChIキー |
IYONQQFLHMGZPT-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B12161521.png)
![4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B12161530.png)
![methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12161537.png)

methanone](/img/structure/B12161542.png)

![methyl 4-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12161544.png)
![Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12161550.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B12161568.png)
![N-[3-(methylsulfanyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12161574.png)
![1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide](/img/structure/B12161578.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12161579.png)

